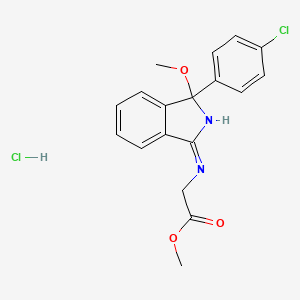![molecular formula C13H18N2O2 B11953299 N-[1-(aminocarbonyl)-3-methylbutyl]benzamide CAS No. 16709-42-5](/img/structure/B11953299.png)
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide is an organic compound belonging to the class of hippuric acids and derivatives. It is characterized by the presence of a benzoyl group linked to the N-terminal of a glycine
Preparation Methods
The synthesis of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide typically involves the amidation of carboxylic acids. One common method includes the reaction of β-piperidinoalanine with methanolic hydrogen chloride to form the corresponding amino acid methyl ester. This ester is then reacted with methylamine and pyrrolidine to produce the desired amides . Industrial production methods may involve similar synthetic routes but on a larger scale, utilizing flow microreactor systems for efficiency and sustainability .
Chemical Reactions Analysis
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups. Common reagents used in these reactions include dicyclohexylcarbodiimide (DCC) for amidation and sodium amidoboranes for efficient synthesis of primary and secondary amides. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide has a wide range of scientific research applications:
Chemistry: It is used in the synthesis of novel benzamide derivatives with potential pharmacological activities.
Biology: The compound is studied for its interactions with various biological molecules and its potential as a biochemical tool.
Industry: The compound is used in the production of various industrial products, including plastics and rubber.
Mechanism of Action
The mechanism of action of N-[1-(aminocarbonyl)-3-methylbutyl]benzamide involves its interaction with specific molecular targets, such as protein-arginine deiminase type-4. This interaction leads to the modulation of biochemical pathways, resulting in its observed effects . The exact molecular pathways involved are still under investigation, but the compound’s ability to interact with key proteins makes it a valuable tool in scientific research.
Comparison with Similar Compounds
N-[1-(aminocarbonyl)-3-methylbutyl]benzamide can be compared with other similar compounds, such as tert-butyl N-(1-amino-4-methyl-1-oxopentan-2-yl)carbamate and N-[1-(aminocarbonyl)-4-(ethanimidoylamino)butyl]benzamide . These compounds share structural similarities but differ in their specific functional groups and biological activities. The uniqueness of this compound lies in its specific interactions with protein-arginine deiminase type-4, which distinguishes it from other related compounds.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical properties and interactions with biological molecules make it a valuable tool for research and industrial applications.
Properties
CAS No. |
16709-42-5 |
|---|---|
Molecular Formula |
C13H18N2O2 |
Molecular Weight |
234.29 g/mol |
IUPAC Name |
N-(1-amino-4-methyl-1-oxopentan-2-yl)benzamide |
InChI |
InChI=1S/C13H18N2O2/c1-9(2)8-11(12(14)16)15-13(17)10-6-4-3-5-7-10/h3-7,9,11H,8H2,1-2H3,(H2,14,16)(H,15,17) |
InChI Key |
TUTYDIRXNJGWDX-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(C(=O)N)NC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Diethyl 6,6'-dinitro[1,1'-biphenyl]-2,2'-dicarboxylate](/img/structure/B11953242.png)


![2,2-diphenyl-N-{2,2,2-trichloro-1-[(3-toluidinocarbothioyl)amino]ethyl}acetamide](/img/structure/B11953257.png)
![2-{2-chloro-4-[(E)-(4-nitrophenyl)diazenyl]phenyl}isoindoline](/img/structure/B11953259.png)
![N-[1-(aminocarbonyl)-3-methylbutyl]benzamide](/img/structure/B11953269.png)







